3-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a complex organic compound with the molecular formula C17H15N5O. This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation reaction between 3-methylbenzaldehyde and 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-ylhydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.
Scientific Research Applications
3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds.
Material Science: It is used in the design and development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to the inhibition of certain enzymes or the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 4-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 2-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Uniqueness
The uniqueness of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position of the benzaldehyde moiety can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical behavior compared to its analogs .
Properties
Molecular Formula |
C17H15N5O |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
3-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N5O/c1-12-6-5-7-13(10-12)11-18-21-17-19-16(23)15(20-22-17)14-8-3-2-4-9-14/h2-11H,1H3,(H2,19,21,22,23)/b18-11+ |
InChI Key |
CVVMGGDLCRBXPV-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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